Product packaging for 2,3-Anhydro-quinic acid(Cat. No.:CAS No. 227002-11-1)

2,3-Anhydro-quinic acid

Cat. No.: B1207718
CAS No.: 227002-11-1
M. Wt: 174.15 g/mol
InChI Key: VTEDVYGIJPLVFF-XAHCXIQSSA-N
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Description

2,3-Anhydro-quinic acid (CID 445905, Molecular Formula: C 7 H 10 O 5 ) is a rationally designed transition state analogue that binds specifically to Type II Dehydroquinase (DHQase) . This enzyme, also known as 3-dehydroquinate dehydratase, catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate, a critical step in the shikimate pathway found in plants and microorganisms but absent in animals, making it a promising target for antibiotic and herbicide development . The compound serves as a powerful mechanistic probe; structural studies of its complexes with Type II Dehydroquinase from Streptomyces coelicolor and Mycobacterium tuberculosis have definitively revealed the enzyme's active site architecture and catalytic mechanism . These structures show that this compound binding induces closure of a flexible "lid domain" (residues 21–31), allowing key invariant residues like Arg23 and Tyr28 to participate in catalysis . Research using this analogue has provided direct evidence that the enzymatic reaction proceeds via an enol intermediate . It is therefore an indispensable tool for studying enzyme kinetics, structure-based inhibitor design, and investigating the unique features of the Type II DHQase mechanism . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O5 B1207718 2,3-Anhydro-quinic acid CAS No. 227002-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

227002-11-1

Molecular Formula

C7H10O5

Molecular Weight

174.15 g/mol

IUPAC Name

(1R,4R,5R)-1,4,5-trihydroxycyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C7H10O5/c8-4-1-2-7(12,6(10)11)3-5(4)9/h1-2,4-5,8-9,12H,3H2,(H,10,11)/t4-,5-,7+/m1/s1

InChI Key

VTEDVYGIJPLVFF-XAHCXIQSSA-N

SMILES

C1C(C(C=CC1(C(=O)O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H](C=C[C@]1(C(=O)O)O)O)O

Canonical SMILES

C1C(C(C=CC1(C(=O)O)O)O)O

Synonyms

2,3-anhydroquinic acid

Origin of Product

United States

Synthetic Methodologies for 2,3 Anhydro Quinic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2,3-anhydro-quinic acid reveals several strategic disconnections that guide the design of synthetic routes. The core structure is a cyclohexanecarboxylic acid with an epoxide fused to the 2 and 3 positions. Key disconnections often target the formation of the epoxide and the construction of the cyclohexane (B81311) ring.

A primary disconnection involves the epoxide ring, which can be retrosynthetically cleaved to a diol precursor. This suggests that a key forward step would be an intramolecular cyclization, likely an epoxide formation from a suitably functionalized quinic acid derivative. Another strategic approach involves breaking the carbon-carbon bonds of the cyclohexane ring itself, pointing towards cycloaddition reactions like the Diels-Alder reaction as a potential synthetic tool to construct the core carbocycle. bham.ac.ukyoutube.com

Furthermore, the stereochemistry of the molecule is a critical consideration. The multiple chiral centers necessitate stereocontrolled reactions. Disconnections should, therefore, aim to simplify the stereochemical challenges, often leading back to simpler, commercially available chiral starting materials. bham.ac.uk

Total Synthesis Approaches to this compound and its Epi-forms

The total synthesis of this compound and its epimers has been achieved through various innovative approaches, emphasizing stereochemical control.

Stereoselective and Stereospecific Pathways

Stereoselective and stereospecific syntheses are paramount in constructing the multiple contiguous stereocenters of this compound. One notable strategy involves the use of a (-)-quinic acid-derived enone. nih.gov The inherent chirality of the starting material directs the stereochemical outcome of subsequent reactions. For instance, protecting the trans-1,2-diol of this enone allows for highly stereoselective elaborations to form the core structure of complex molecules. nih.gov

Another approach utilizes epoxide ring-opening reactions. researchgate.net Starting from naturally abundant (-)-shikimic acid, an epoxide intermediate can be prepared and then subjected to a highly regio- and stereoselective ring-opening with water to introduce the necessary hydroxyl groups with the correct stereochemistry. researchgate.net

Enantioselective Synthesis Strategies

Enantioselective methods aim to create the desired enantiomer from achiral or racemic starting materials. One such strategy employs an ephedrine-derived morpholine-dione. nih.gov Key steps in this approach include a highly diastereoselective conversion of the dione (B5365651) to a dialkenyl morpholinone, followed by a ring-closing metathesis reaction. nih.gov Subsequent removal of the chiral auxiliary generates an enantiomerically enriched hydroxycyclohexene carboxamide, a direct precursor to (-)-quinic acid and, by extension, its anhydro- forms. nih.gov

Chiral Brønsted acid catalysis has also been employed in the enantioselective synthesis of related quinolone structures, demonstrating the power of organocatalysis in achieving high enantioselectivity. researchgate.net

Synthesis from Naturally Abundant Precursors (e.g., Quinic Acid, Shikimic Acid)

The use of readily available natural products like (-)-quinic acid and (-)-shikimic acid as starting materials offers a cost-effective and efficient route to this compound.

(-)-Quinic acid, found in various plants such as coffee beans and cinchona bark, is a versatile chiral synthon. wikipedia.orgresearchgate.net Syntheses from quinic acid often involve selective protection of its hydroxyl groups, followed by functional group manipulations to introduce the epoxide. For instance, the C-3 and C-5 hydroxyl groups can be inverted through an oxidation-reduction sequence after selective protection of other functionalities. researchgate.net

(-)-Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, is another valuable precursor. rsc.orgnih.gov A stereoselective synthesis of (-)-quinic acid from (-)-shikimic acid has been developed, which can then be converted to the anhydro- form. researchgate.net This route involves the esterification of shikimic acid, followed by a series of transformations including an NBS-mediated acetal (B89532) ring-opening and acetylation. researchgate.net

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic approaches are increasingly being explored for the synthesis of complex molecules due to their high selectivity and mild reaction conditions. nih.gov These methods can offer sustainable alternatives to traditional chemical synthesis.

While specific chemoenzymatic routes for this compound are not extensively detailed in the provided results, the principles of biocatalysis are highly applicable. For instance, enzymes like hydrolases, oxidoreductases, and lyases are used for stereoselective transformations. nih.gov Biocatalytic hydrogenation, for example, can be used for the stereoselective reduction of ketones to chiral alcohols, a key transformation in the synthesis of quinic acid derivatives. frontiersin.org

Furthermore, metabolic engineering of microorganisms like E. coli has been used to produce quinic acid from simple carbon sources. google.com By manipulating the shikimic acid pathway, the accumulation of 3-dehydroquinate (B1236863), a precursor to quinic acid, can be enhanced. nih.govgoogle.com This biosynthetic quinic acid could then serve as a starting material for the chemical synthesis of its anhydro- derivative.

Novel Reaction Development for Anhydro Ring Formation

The formation of the anhydro (epoxide) ring is a critical step in the synthesis of this compound. Research in this area focuses on developing new and efficient methods for this transformation.

One innovative concept is "ring-locking," which has been applied to the synthesis of anhydrosugars from carbohydrates. rsc.org This involves substituting the anomeric carbon of a sugar, which inhibits ring-opening and fragmentation during pyrolysis, leading to high selectivity for the anhydro- product. rsc.org While not directly applied to quinic acid in the provided results, this principle of controlling ring-opening pathways could inspire novel strategies for the selective formation of the 2,3-anhydro- moiety.

The development of new catalytic systems is also crucial. For example, silver-catalyzed domino reactions have been used to generate and rearrange ammonium (B1175870) ylides, leading to the formation of complex bicyclic structures. researchgate.net Such catalytic innovations could be adapted for the efficient and stereoselective construction of the anhydro-quinic acid framework.

Chemical Reactivity and Transformations of 2,3 Anhydro Quinic Acid

Nucleophilic Ring Opening Reactions of the Anhydro Moietyuct.ac.zawikipedia.org

The epoxide ring, also known as the anhydro moiety, is the most reactive site in 2,3-Anhydro-quinic acid. It readily undergoes ring-opening reactions with a variety of nucleophiles. uct.ac.za These reactions are driven by the release of the inherent strain in the three-membered ring. libretexts.org The nature of the nucleophile, the solvent, and the presence of a catalyst (acid or base) can influence the reaction's outcome, particularly its regioselectivity and stereoselectivity. libretexts.org Efficient syntheses of aminocyclitols, for example, have been accomplished from D-(−)-quinic acid via the highly regioselective ring opening of epoxide intermediates by sodium azide (B81097). mdpi.com

Regioselectivity and Stereoselectivity in Ring Openingwikipedia.org

The outcome of the nucleophilic attack on the unsymmetrical epoxide ring is governed by well-established principles of regioselectivity and stereoselectivity.

Regioselectivity : The site of nucleophilic attack (C2 or C3) depends on the reaction conditions. libretexts.org

Under basic or neutral conditions , the reaction typically follows an S(_N)2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. libretexts.org For instance, the ring opening of epoxides derived from D-(−)-quinic acid with sodium azide is highly regioselective due to steric effects. mdpi.com

Under acidic conditions , the reaction proceeds via a mechanism with substantial S(_N)1 character. libretexts.org The epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize the developing positive charge. libretexts.org

Stereoselectivity : The ring-opening is typically stereospecific. In an S(_N)2 reaction, the nucleophile attacks from the side opposite to the C-O bond (backside attack), resulting in an inversion of configuration at the center of attack. libretexts.org This leads to the formation of trans-diaxial products from the chair-like conformation of the cyclohexane (B81311) ring.

A study on a stereoselective synthesis of (-)-quinic acid from (-)-shikimic acid highlighted a regioselective epoxide ring-opening step. researchgate.net An epoxide intermediate was opened with a triphenylphosphine-iodine complex, where the axial attack of iodine at the C2 position was favored over the equatorial attack at C3 due to steric hindrance, yielding the C2-iodo regioisomer as the main product. researchgate.net

NucleophileConditionsPredominant MechanismSite of AttackStereochemical OutcomeReference
Azide (N₃⁻)Neutral/BasicS(_N)2Less substituted carbonInversion of configuration mdpi.com
Methoxide (CH₃O⁻)BasicS(_N)2Less substituted carbonInversion of configuration libretexts.org
Methanol (CH₃OH)AcidicS(_N)1-likeMore substituted carbonRacemization/Inversion libretexts.org
Hydrogen Halide (HX)Anhydrous AcidS(_N)1/S(_N)2Tertiary carbon (if present) or less substituted carbontrans-halohydrin formation libretexts.org
Iodine (from PPh₃-I₂)NeutralS(_N)2C2 (Axial attack)Inversion of configuration researchgate.net

Reaction Mechanisms of Anhydro Ring Cleavage

The cleavage of the anhydro ring in this compound derivatives primarily proceeds through S(_N)1 or S(_N)2 pathways. libretexts.org

S(_N)2 Mechanism : This mechanism is prevalent under basic or neutral conditions with strong nucleophiles. It involves a single concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-oxygen bond breaks. libretexts.org The reaction rate is dependent on the concentration of both the epoxide and the nucleophile. The stereochemical outcome is an inversion of configuration at the site of attack. This pathway is favored at the less sterically hindered carbon of the epoxide. libretexts.org

S(_N)1 Mechanism : In strongly acidic media, the reaction takes on S(_N)1 characteristics. The epoxide oxygen is protonated, creating a good leaving group. libretexts.org The C-O bond begins to break, leading to a transition state with significant carbocation character at the more substituted carbon. The nucleophile then attacks this electrophilic center. libretexts.org Unlike a pure S(_N)1 reaction, a full carbocation intermediate may not form; instead, the nucleophile attacks as the C-O bond is still breaking. libretexts.org

In some complex heterocyclic systems, a different mechanism known as the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism can occur, though this is more characteristic of nucleophilic substitution on nitrogen-containing heterocycles like pyrimidines. wikipedia.org

Functional Group Interconversions on the Quinic Acid Core

The quinic acid core possesses multiple hydroxyl groups and a carboxylic acid, which can be chemically modified through various functional group interconversions. researchgate.netwikipedia.org These transformations are crucial for installing protecting groups or for altering the molecule's properties and reactivity. For example, quinic acid isolated from citrus fruits has been derivatized by converting the hydroxyl groups into acetals or esters. nih.gov Specific examples include the conversion to 3,4-o-isopropylidenequinic acid 1,5-lactone and 1,3,4,5-tetraacetoxycyclohexylaceticanhydride. nih.gov Such interconversions allow for the selective protection of certain hydroxyl groups, enabling chemists to direct reactions to specific sites on the molecule. researchgate.net

Rearrangement Reactions and Epimerization Processesnih.govtdl.orgub.edu

The rigid, polycyclic framework of this compound and its derivatives can be prone to various rearrangement reactions, often leading to structurally diverse and complex products. One notable example is the nih.govub.edu-sigmatropic rearrangement. organic-chemistry.org The synthesis of methyl epi-anhydroquinate, an epimer of anhydroquinate, has been reported to proceed via a nih.govub.edu-sigmatropic rearrangement of an iodosoalkene derived from a quinic acid precursor. researchgate.net Such rearrangements are valuable as they can establish new carbon-carbon bonds and control stereochemistry in a predictable manner based on the cyclic transition state of the reaction. organic-chemistry.org

Epimerization, the change in stereochemistry at one of several chiral centers, can also occur under certain reaction conditions. For example, treating quinic acid with refluxing acetic acid and a mineral acid can lead to the formation of its stereoisomers, including scyllo-quinic acid, although equilibrium may not be fully reached. cdnsciencepub.com

Oxidation and Reduction Chemistry of this compound

The hydroxyl groups on the quinic acid skeleton can be oxidized to ketones. ucr.edu For instance, quinic acid itself can be treated with Dess–Martin periodinane (DMP) to oxidize the secondary hydroxyl groups, yielding cyclohexane-1,2,3,5-tetraone. nih.gov Common oxidizing agents like chromium (VI) compounds can also be used to convert secondary alcohols to ketones. ucr.edu If a ketone is formed adjacent to the epoxide in an anhydro-quinic acid derivative, it could be susceptible to further transformations like the Baeyer-Villiger oxidation, which converts ketones into esters or lactones. beilstein-journals.orgacs.org

Reduction reactions are also synthetically important. The carboxylic acid function can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. cdnsciencepub.com This transformation converts quinic acid into quinicol.

Reaction TypeReagent(s)Functional Group TransformedProduct Functional GroupReference
OxidationDess–Martin periodinane (DMP)Secondary AlcoholsKetones nih.gov
OxidationCr(VI) reagents (e.g., CrO₃)Secondary AlcoholsKetones ucr.edu
OxidationMnO₂Allylic/Benzylic AlcoholsAldehydes/Ketones ucr.edu
ReductionLithium aluminum hydride (LiAlH₄)Carboxylic AcidPrimary Alcohol cdnsciencepub.com

Derivatization for Enhanced Synthetic Utilitynih.gov

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis or further synthesis. science.gov In the context of this compound, derivatization is key to its use as a versatile chiral building block. researchgate.net

By converting the hydroxyl and carboxylic acid groups into other functionalities (e.g., esters, ethers, acetals), chemists can:

Protect reactive groups : This allows for selective reactions at other positions of the molecule. For example, the formation of an isopropylidene acetal (B89532) can protect a cis-diol. nih.gov

Enhance reactivity : Converting a hydroxyl group to a better leaving group, like a tosylate, facilitates substitution reactions. cdnsciencepub.com

Improve analytical properties : Derivatization is often used to make compounds more volatile for analysis by gas chromatography-mass spectrometry (GC-MS). science.govresearchgate.net

Create libraries of compounds : Solid-phase synthesis techniques have been used where a quinic acid-derived hydroxylactone was attached to a resin and then derivatized with various benzyl (B1604629) bromides to create a library of potential enzyme inhibitors. acs.org

A study on quinic acid demonstrated its derivatization into an isopropylidene lactone and a per-acetylated anhydride, which were then evaluated for biological activity. nih.gov This highlights how derivatization serves as a bridge between the natural product and its synthetically useful analogues.

Biosynthesis and Biological Roles of 2,3 Anhydro Quinic Acid in Natural Systems

Natural Occurrence and Distribution in Plants and Microorganisms

2,3-Anhydro-quinic acid is a key metabolic intermediate found in a vast array of plants, bacteria, archaea, fungi, and algae. researchgate.net Its widespread distribution is a direct consequence of its essential role in the shikimate pathway, a fundamental metabolic route for the biosynthesis of aromatic compounds. gacbe.ac.inbioone.org This pathway is present in most autotrophic organisms but is notably absent in animals, which must obtain the pathway's end products, the aromatic amino acids, through their diet. bioone.orgwikipedia.org

As a transient intermediate in this crucial pathway, this compound is not expected to accumulate to high concentrations within cells. Its existence is fleeting, being rapidly converted to the next compound in the pathway. Consequently, while its presence is ubiquitous in organisms possessing the shikimate pathway, its direct detection and quantification in natural sources are challenging and not widely reported. Its occurrence is therefore inferred from the active operation of the shikimate pathway in these organisms.

Enzymatic Pathways Leading to this compound Formation

The formation of this compound is a pivotal step in the shikimate pathway, catalyzed by the enzyme 3-dehydroquinate (B1236863) dehydratase (DHQD). nih.gov This enzyme facilitates the dehydration of 3-dehydroquinate to form 3-dehydroshikimate, with this compound existing as a covalently bound intermediate in some cases or being implicated in the catalytic mechanism. researchgate.net

3-Dehydroquinate dehydratase (EC 4.2.1.10), also known as dehydroquinase, is the enzyme responsible for the conversion of 3-dehydroquinate. nih.gov Extensive research has identified two distinct types of dehydroquinases, Type I and Type II, which are classic examples of convergent evolution. These two enzyme classes catalyze the same reaction but possess different amino acid sequences, three-dimensional structures, and catalytic mechanisms. bioone.org

Type I DHQDs are typically found in the biosynthetic shikimate pathway of some bacteria, fungi, and plants. bioone.org They are heat-labile and function as homodimers. bioone.org In fungi, this enzyme is part of a large multifunctional protein complex called the AROM complex, which catalyzes five consecutive steps of the shikimate pathway. bioone.org

Type II DHQDs are generally found in the shikimate pathway of most bacteria and in the catabolic quinate pathway of fungi. bioone.org These enzymes are heat-stable and exhibit higher Michaelis constant (Km) values compared to their Type I counterparts. bioone.org

The existence of these two distinct types of dehydroquinases has significant implications for the development of antimicrobial agents. Since the shikimate pathway is essential in many pathogenic microorganisms but absent in humans, targeting these enzymes, particularly the structurally different Type II enzymes, presents a promising strategy for designing selective inhibitors. nih.gov

The formation of the anhydro ring of this compound and its subsequent transformation are central to the catalytic mechanisms of both Type I and Type II dehydroquinases, albeit through different stereochemical routes.

Type I DHQD catalyzes a syn-dehydration of 3-dehydroquinate. The mechanism involves the formation of a covalent Schiff base intermediate between the substrate and a conserved lysine (B10760008) residue in the enzyme's active site. researchgate.net This Schiff base acts as an electron sink, facilitating the elimination of water. researchgate.net

Type II DHQD catalyzes a trans-dehydration via an enolate intermediate. nih.gov The crystal structure of the Type II dehydroquinase from Streptomyces coelicolor has been solved in a complex with this compound, providing significant insights into its mechanism. nih.gov In this mechanism, a tyrosine residue acts as a general base to abstract a proton, initiating the formation of the enolate intermediate. nih.gov

The following table summarizes the key characteristics of the two types of dehydroquinases:

FeatureType I DehydroquinaseType II Dehydroquinase
Catalytic Mechanism syn-dehydration via a Schiff base intermediatetrans-dehydration via an enolate intermediate
Organismal Distribution Some bacteria, fungi, plantsMost bacteria, fungi (quinate pathway)
Thermostability Heat-labileHeat-stable
Structure HomodimerVaries (e.g., homododecamer in C. glutamicum)

Role as an Intermediate in Natural Product Biosynthesis

This compound, as an integral part of the shikimate pathway, plays a crucial role as an intermediate in the biosynthesis of a vast array of natural products.

The shikimate pathway is a central metabolic route that links primary metabolism (carbohydrate metabolism) to the biosynthesis of aromatic compounds. gacbe.ac.in It begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of seven enzymatic steps to produce chorismate. bioone.orgnih.gov

This compound is intrinsically linked to this pathway as it is formed during the third step, the dehydration of 3-dehydroquinate. bioone.org The end product of the pathway, chorismate, serves as a critical branch-point for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan, as well as numerous other aromatic secondary metabolites. bioone.orgnih.gov

While the primary role of the shikimate pathway is the production of aromatic amino acids, its intermediates are often diverted into various secondary metabolic pathways to produce a diverse range of natural products. The precursor to this compound, 3-dehydroquinate, has been identified as a key starting point for the biosynthesis of mycosporine-like amino acids (MAAs). researchgate.netresearchgate.net

MAAs are a group of small, UV-absorbing molecules produced by a wide range of organisms, particularly those living in environments with high levels of solar radiation, such as marine cyanobacteria and algae. researchgate.net These compounds act as natural sunscreens, protecting the organisms from damaging UV radiation. The biosynthesis of the core cyclohexenone structure of MAAs is proposed to originate from 3-dehydroquinate, which is then enzymatically converted to 4-deoxygadusol, a key precursor for various MAAs. researchgate.net This represents a significant diversion of an early intermediate of the shikimate pathway into a specialized secondary metabolic route.

General Biological Significance of this compound in Plant and Microbial Metabolism

This compound is not a naturally occurring metabolite found within plant and microbial systems. Its significance in the context of plant and microbial metabolism is not as a metabolic intermediate or a product of a biosynthetic pathway, but as a scientifically crucial synthetic molecule. It has been instrumental as a research tool, specifically as a rationally designed transition state analogue, to study and understand a key enzymatic reaction in the shikimate pathway.

The shikimate pathway is a vital seven-step metabolic route used by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) wikipedia.org. This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.

The primary biological significance of this compound lies in its role as a potent inhibitor of the enzyme 3-dehydroquinate dehydratase (DHQase). This enzyme catalyzes the third step in the shikimate pathway: the reversible dehydration of 3-dehydroquinic acid to form 3-dehydroshikimic acid. There are two distinct types of DHQase (Type I and Type II) which differ in their structure and mechanism. This compound was specifically designed to mimic the transition state of the reaction catalyzed by Type II DHQase, which is found in many bacteria and plants.

By studying how this compound binds to and inhibits Type II DHQase, researchers have gained detailed insights into the enzyme's catalytic mechanism. The structure of the enzyme from Streptomyces coelicolor complexed with this compound has been solved, providing a clear picture of the active site. These structural studies have helped to identify the specific amino acid residues involved in catalysis. For instance, analysis of the enzyme-inhibitor complex revealed the orientation of key residues, such as Tyr28, which is crucial for proton abstraction during the reaction. The binding of this transition state analogue helped to confirm that the enzyme catalyzes an anti-elimination of water from the substrate.

The table below summarizes the key characteristics of this compound in the context of its biological significance.

CharacteristicDescription
Origin Synthetic
Primary Role Research Tool
Mechanism of Action Transition State Analogue Inhibitor
Target Enzyme Type II 3-dehydroquinate dehydratase (DHQase)
Metabolic Pathway Shikimate Pathway
Significance Elucidation of the catalytic mechanism of a key enzyme in plant and microbial metabolism.

Detailed research findings have demonstrated the potency of such inhibitors. While specific kinetic data for this compound is embedded in comparative studies, related compounds, such as 2-substituted-3-dehydroquinic acids, have been shown to be potent competitive inhibitors of Type II DHQase from pathogenic bacteria like Mycobacterium tuberculosis and Helicobacter pylori. The study of these inhibitors is vital for understanding the function of the shikimate pathway, which is essential for these organisms.

Synthesis and Academic Research on Derivatives and Analogs of 2,3 Anhydro Quinic Acid

Design and Synthesis of Chemically Modified Analogs

The design and synthesis of chemically modified analogs of 2,3-anhydro-quinic acid often leverage the parent molecule, D-(−)-quinic acid, as a versatile and inexpensive chiral starting material. acs.org Researchers have developed various synthetic routes to create a diverse library of derivatives by modifying its core structure, including the carboxylic acid and hydroxyl groups. These modifications aim to explore and understand the chemical properties and interaction capabilities of the resulting molecules.

A key strategy in synthesizing analogs involves the regio- and stereoselective opening of epoxide rings, which are important heterocyclic structures in many natural products. researchgate.netresearchgate.net This method provides an efficient pathway to introduce a variety of functional groups onto the cyclohexane (B81311) ring. researchgate.net For instance, the synthesis of methyl epi-anhydroquinate, an epimer of anhydroquinate, has been accomplished through a researchgate.net-sigmatropic rearrangement of an iodosoalkene derived from quinic acid. researchgate.net

Other notable synthetic achievements include:

Fluorinated Analogs : The compound 2-anhydro-3-fluoro-quinic acid represents a halogenated derivative designed for specific research purposes. drugbank.com A fluoro analogue of the enolate intermediate in the reaction catalyzed by type II dehydroquinases has been prepared from (-)-quinic acid and demonstrated high potency as an inhibitor for the enzyme from Mycobacterium tuberculosis. researchgate.net

Amide Derivatives : The carboxylic acid group of quinic acid has been converted into a range of amides. nih.govuthsc.edu This modification has been systematically explored to understand how substitutions at this position affect molecular interactions. uthsc.edu

Azido and Branched-Chain Analogs : Novel azido, anhydro, and branched-chain chiral cyclitols have been prepared from D-(−)-quinic acid to serve as tools for structure-activity relationship (SAR) investigations. acs.org

Carbocyclic Nucleoside Precursors : In a different application of its versatile chemistry, (−)-quinic acid has been used to synthesize cyclopentane (B165970) derivatives, which in turn serve as precursors to carbocyclic nucleosides. researchgate.net

Analog/Derivative ClassSynthetic Strategy / Starting MaterialResearch PurposeCitations
Methyl epi-anhydroquinate researchgate.net-Sigmatropic rearrangement from quinic acidSynthesis of bioactive compounds researchgate.net
2-Anhydro-3-fluoro-quinic acid Halogenation of quinic acid scaffoldDevelopment of enzyme inhibitors drugbank.comresearchgate.net
Quinic Acid Amides Amide coupling at the carboxylic acid positionSAR studies nih.govuthsc.edu
Azido/Branched-Chain Cyclitols Modification of D-(−)-quinic acidProbes for enzyme-ligand interactions acs.org
Cyclopentylamine Precursors Ring contraction of (−)-quinic acidSynthesis of carbocyclic nucleosides researchgate.net

Stereoisomeric and Diastereomeric Analogs: Synthesis and Characterization

Quinic acid possesses four chiral carbon atoms, leading to the possibility of eight different stereoisomers, which include two pairs of enantiomers and four meso (optically inactive) forms. d-nb.infost-andrews.ac.uk The synthesis and characterization of these isomers are crucial for understanding how stereochemistry influences molecular conformation and interactions. Several stereoisomers of quinic acid have been synthesized, including epi-, muco-, cis-, and scyllo-quinic acid. d-nb.infost-andrews.ac.uk

These isomers can be systematically derived from the naturally abundant (−)-quinic acid by inverting the stereochemistry at one or more of the chiral centers. d-nb.infost-andrews.ac.uk For example, the inversion at the C1 carbon yields (−)-epi-quinic acid, while inversion at the C3 position results in muco-quinic acid. d-nb.infost-andrews.ac.uk The synthesis of scyllo-quinic acid has been achieved by treating D-quinic acid with refluxing 95% acetic acid containing a mineral acid catalyst. cdnsciencepub.com

The characterization and differentiation of these stereoisomers rely on advanced analytical techniques. Tandem liquid chromatography-mass spectrometry (LC-MS) has been successfully used to chromatographically resolve and identify various quinic acid stereoisomers based on their distinct fragmentation patterns. d-nb.infost-andrews.ac.uk Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational studies, serves as an invaluable tool for differentiating the conformers of these isomers in solution. d-nb.infost-andrews.ac.uk

StereoisomerDerivation from (-)-Quinic AcidCitations
(-)-epi-Quinic acid Inversion at C1 d-nb.infost-andrews.ac.uk
muco-Quinic acid Inversion at C3 d-nb.infost-andrews.ac.uk
cis-Quinic acid Inversion at C5 d-nb.infost-andrews.ac.uk
neo-Quinic acid Inversion at C3 and C4 d-nb.infost-andrews.ac.uk
scyllo-Quinic acid Inversion at C4 and C5 d-nb.infost-andrews.ac.ukcdnsciencepub.com

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts (e.g., Enzyme Binding, Chemical Reactivity)

Structure-activity relationship (SAR) studies of this compound and its derivatives have provided significant insights into their interactions with biological macromolecules, particularly enzymes. These studies are typically non-clinical and focus on understanding the molecular basis of binding and chemical reactivity.

A prominent area of research has been the interaction of this compound with type II dehydroquinase (DHQase), an essential enzyme in the shikimate pathway of various pathogens. researchgate.net this compound was rationally designed as a transition state analogue and acts as a competitive inhibitor of this enzyme. researchgate.netgla.ac.uk X-ray crystallography studies have elucidated the precise binding mode of this inhibitor.

Key findings from enzyme binding studies include:

Interaction with H. pylori DHQase : The crystal structure of the enzyme from Helicobacter pylori in complex with 2,3-anhydroquinate revealed that the primary interactions occur with residues that bind the C1 functionalities of the substrate, namely N76, H102, I103, and H104. nih.gov

Interaction with S. coelicolor DHQase : In the enzyme from Streptomyces coelicolor, the inhibitor complex showed that the invariant residue Tyr28 acts as the base for the initial proton abstraction, while His106 interacts with the C1 hydroxyl group of the ligand. gla.ac.uk These structures provide a detailed snapshot of the enzyme's catalytic cycle. gla.ac.uk

SAR studies on other quinic acid derivatives have further expanded this understanding:

Amide Analogs : For a series of quinic acid amides, substitution at the carboxylic acid position was generally well-tolerated in terms of inhibitory activity against NF-kappaB, with an N-propyl amide derivative being particularly potent in this specific assay. nih.gov Conversely, the acetylation of the hydroxyl groups on the quinic acid core was found to reduce this inhibitory activity, demonstrating the importance of these free hydroxyls for the molecule's interactions. nih.govuthsc.edu

Chemical Reactivity : The synthesis of various isomers and derivatives allows for the study of how stereochemistry and functional group placement affect the chemical reactivity of the molecule, such as its susceptibility to undergo cyclization or elimination reactions. cdnsciencepub.com

Derivative/ModificationTarget/ContextSAR FindingCitations
This compound Type II Dehydroquinase (DHQase)Acts as a competitive, transition-state analogue inhibitor. researchgate.netgla.ac.uk
This compound H. pylori DHQaseBinds to active site residues N76, H102, I103, H104. nih.gov
This compound S. coelicolor DHQaseTyr28 and His106 are key interacting residues. gla.ac.uk
N-Propyl Quinic Amide NF-kappaB Inhibition AssayAmide substitution is tolerated; N-propyl shows high potency. nih.gov
Acetylated Quinic Amides NF-kappaB Inhibition AssayAcetylation of hydroxyl groups reduces inhibitory activity. nih.govuthsc.edu

Advanced Analytical Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of 2,3-anhydro-quinic acid, offering precise mass measurements that facilitate the determination of its elemental composition. In the context of metabolite profiling, HRMS can identify and quantify this compound within complex biological matrices. The high resolving power of instruments like Orbitrap and FT-ICR MS allows for the differentiation of this compound from other isobaric species.

Typically, electrospray ionization (ESI) is employed, often in negative ion mode, to generate deprotonated molecules [M-H]⁻. The fragmentation pattern of this compound, studied through tandem mass spectrometry (MS/MS), provides structural information. Key fragmentation pathways often involve the loss of water (H₂O) and carbon dioxide (CO₂) from the parent ion, which is characteristic of quinic acid and its derivatives. nih.gov The precise masses of these fragment ions help to confirm the structure and distinguish it from isomers.

Table 1: Illustrative HRMS Fragmentation Data for a Quinic Acid Derivative

Precursor Ion (m/z)Collision Energy (eV)Fragment Ion (m/z)Putative Neutral Loss
353.087215191.0552Caffeoyl group
353.087215179.0344Quinic acid moiety
353.087225135.0446Caffeoyl group - CO₂

This table illustrates typical fragmentation for a related compound, demonstrating the principle of using HRMS to identify structural moieties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and chemical environment of protons and carbons. chemicalbook.com However, due to the complex, conformationally restrained cyclic structure, significant signal overlap can occur in 1D spectra. magritek.com

Two-dimensional (2D) NMR techniques are therefore crucial for unambiguous assignments. researchgate.net

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the connectivity of protons within the cyclohexane (B81311) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which proton is attached to which carbon. magritek.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry and preferred conformation of the molecule.

For quinic acid and its derivatives, the analysis of proton coupling constants (J-values) from high-resolution ¹H NMR spectra can help to deduce the dihedral angles between adjacent protons, thereby defining the chair conformation of the six-membered ring. researchgate.net While solid-state NMR is less common for this type of molecule, it could be employed to study the conformation and packing of this compound in its crystalline state.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Quinic Acid

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-73.5
21.85 (ax), 2.05 (eq)38.1
33.9571.2
43.4575.8
54.0568.4
62.15 (ax), 2.25 (eq)35.9
7 (COOH)-178.2

Note: These are typical values for the parent quinic acid; the formation of the 2,3-anhydro bridge would significantly alter the chemical shifts of the surrounding nuclei.

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the analysis and purification of this compound. Due to the polar nature of the molecule, reversed-phase chromatography is commonly used, with C18 columns and mobile phases consisting of water/acetonitrile or water/methanol mixtures, often with an acidic modifier like formic acid to ensure good peak shape.

For the analysis of stereoisomers, Chiral HPLC is essential. wikipedia.orgchiralpedia.com This can be achieved through two main approaches:

Direct Separation : Using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating enantiomers and diastereomers of acidic compounds. chiraltech.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector, leading to different retention times. chiraltech.com

Indirect Separation : Derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

The choice of method depends on the specific stereoisomers to be separated and the availability of suitable CSPs or derivatizing agents.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org For this compound, the carboxyl group is the primary chromophore that absorbs in the accessible UV region. The CD spectrum provides a "fingerprint" related to the molecule's absolute configuration.

While empirical rules can sometimes be used to correlate the sign of the Cotton effect with the stereochemistry of related compounds, a more rigorous approach involves comparing the experimental CD spectrum with a spectrum predicted by quantum mechanical calculations (e.g., time-dependent density functional theory, TD-DFT). humanjournals.com A good match between the experimental and calculated spectra can provide strong evidence for the absolute configuration of the molecule in solution.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

For this compound, the FTIR and Raman spectra would be dominated by characteristic bands corresponding to:

O-H stretching : From the hydroxyl and carboxylic acid groups, often appearing as broad bands in the FTIR spectrum. mdpi.com

C=O stretching : A strong, sharp band from the carboxylic acid group. researchgate.net

C-O stretching : From the hydroxyl, ether (epoxide), and carboxylic acid functionalities.

C-H stretching and bending : From the cyclohexane ring.

The precise frequencies of these vibrations are sensitive to the molecular environment, including hydrogen bonding and conformation. mdpi.com By comparing experimental spectra with those calculated for different possible conformers using computational methods (like DFT), it is possible to gain insight into the most stable conformation of this compound in the solid state (FTIR/Raman) or in solution. humanjournals.com

Theoretical and Computational Studies on 2,3 Anhydro Quinic Acid

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com An analysis of the MOs of 2,3-Anhydro-quinic acid, informed by studies on related quinic acid derivatives, can reveal crucial information about its reactivity and spectroscopic properties. humanjournals.comresearchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the presence of the strained epoxide ring and multiple hydroxyl and carboxylic acid functional groups will significantly influence the distribution and energies of these frontier orbitals.

The electronic structure of this compound can be further elucidated by examining its molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atoms of the epoxide, hydroxyl, and carboxyl groups are expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and carboxyl groups, as well as the carbon atoms of the epoxide ring, will exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Calculations for Geometries and Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. biointerfaceresearch.com DFT calculations are widely used to determine the optimized geometries, energies, and various spectroscopic and electronic properties of molecules. nih.govmdpi.com For this compound, DFT studies, particularly when benchmarked against experimental data for the parent quinic acid, can provide highly reliable data. humanjournals.com

Optimized Geometry and Spectroscopic Properties

DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov For this compound, these calculations would reveal the impact of the epoxide ring on the cyclohexane (B81311) chair conformation and the orientation of the substituents. Furthermore, DFT can be used to simulate vibrational (infrared and Raman) and NMR spectra. humanjournals.com The calculated spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of spectral features.

A study on quinic acid using the B3LYP/6-311++G** level of theory has provided detailed insights into its structural parameters and vibrational spectra, which can serve as a valuable reference for studies on its anhydro derivative. humanjournals.com

Table 1: Calculated Geometrical Parameters for Two Isomers of Quinic Acid in the Gas Phase using B3LYP/6-311++G Method** humanjournals.com

ParameterC1 IsomerC2 Isomer
Bond Lengths (Å)
C1-C21.5361.537
C2-C31.5291.529
C3-O41.4321.431
C1-O11.4431.442
C7=O21.2131.214
Bond Angles (º)
C6-C1-C2110.5110.6
C1-C2-C3111.4111.4
O1-C1-C7108.9108.8
Dihedral Angles (º)
C6-C1-C2-C3-56.4-56.3
C1-C2-C3-C454.954.8
O1-C1-C7-O3-178.9-179.1

Note: This data is for quinic acid, not this compound, but provides a baseline for understanding the geometry of the quinic acid core.

Electronic Properties

DFT calculations also provide valuable information about the electronic properties of a molecule. The energies of the HOMO and LUMO can be used to calculate various chemical reactivity descriptors, such as chemical hardness, softness, and the electrophilicity index. scispace.com These descriptors help in quantifying the reactivity of this compound and its susceptibility to nucleophilic or electrophilic attack.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static, and it can exist in various conformations due to the rotation around single bonds. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. nih.govnih.gov For a cyclic molecule like this compound, the cyclohexane ring can adopt different conformations, such as chair, boat, and twist-boat.

Computational methods can be used to perform a systematic search for the stable conformers of this compound and to calculate their relative energies. This allows for the construction of a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. ucl.ac.uknih.gov The PES provides a comprehensive picture of the conformational landscape, identifying the global minimum energy structure and the energy barriers between different conformers.

A study on quinic acid and its derivatives has highlighted the importance of conformational preferences in determining their properties. rsc.org For this compound, the presence of the rigid epoxide ring is expected to significantly influence the conformational flexibility of the cyclohexane ring and the preferred orientations of the substituents. Understanding the conformational preferences is crucial as different conformers can exhibit different reactivity and biological activity.

Computational Prediction and Elucidation of Reaction Mechanisms

One of the most powerful applications of computational chemistry is in the study of chemical reactions. nih.gov Theoretical calculations can be used to map out the entire reaction pathway, from reactants to products, including the identification of transition states and intermediates. This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, a key reaction of interest is the nucleophilic ring-opening of the epoxide. mdpi.comnih.govencyclopedia.pub This reaction is synthetically important and is a common transformation in biological systems. Computational studies can be employed to investigate the mechanism of this reaction under both acidic and basic conditions.

Under basic conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide. researchgate.net In contrast, under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack can have more SN1 character, with a preference for attack at the carbon that can better stabilize a positive charge. researchgate.net

DFT calculations can be used to determine the activation energies for these different pathways, providing insights into the regioselectivity and stereoselectivity of the reaction. By modeling the transition state structures, chemists can understand the key interactions that stabilize the transition state and control the outcome of the reaction.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum mechanical calculations provide detailed information about the intrinsic properties of a molecule, they are often performed in the gas phase. To understand the behavior of this compound in a real-world environment, such as in solution, it is necessary to consider the effects of the solvent. Molecular dynamics (MD) simulations are a powerful tool for this purpose. nih.govmdpi.comnih.gov

MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes and the explicit inclusion of solvent molecules. mdpi.comnih.govyoutube.comchemrxiv.org For this compound, MD simulations can be used to investigate:

Solvation Structure: How solvent molecules, such as water, arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the solvent and the hydroxyl and carboxyl groups of this compound.

Conformational Dynamics: How the presence of a solvent affects the conformational preferences and the flexibility of the molecule.

Intermolecular Interactions: The nature and strength of the interactions between this compound and other molecules in the solution, such as ions or biological macromolecules. uah.es

By analyzing the trajectories from MD simulations, researchers can gain a detailed understanding of how the solvent influences the structure, dynamics, and reactivity of this compound. This information is crucial for predicting its behavior in various chemical and biological systems.

Synthetic Utility and Applications in Organic Synthesis

2,3-Anhydro-quinic Acid as a Chiral Building Block in Complex Molecule Synthesis

This compound, and its derivatives, serve as powerful chiral building blocks for synthesizing complex molecules. The inherent chirality, derived from its parent compound (-)-quinic acid, combined with the conformational rigidity and reactivity of the epoxide ring, allows for highly controlled chemical transformations. Chemists utilize this scaffold to introduce multiple stereocenters with precision.

A key strategy involves the in-situ generation of the anhydro- (epoxide) form from a more complex quinic acid-derived intermediate. This epoxide then undergoes stereospecific ring-opening reactions, allowing for the introduction of new functional groups and the construction of intricate molecular frameworks. This approach is particularly valuable in building polycyclic systems where maintaining stereochemical integrity is paramount.

Precursor for the Synthesis of Natural Products and Bioactive Compounds

The true utility of the this compound scaffold is demonstrated in its application as a precursor for natural products and other bioactive molecules. The total synthesis of several complex compounds has relied on key steps involving the formation and reaction of this epoxide intermediate.

Branimycin: The synthesis of the macrolactone antibiotic branimycin provides a compelling example. An advanced precursor to branimycin's cis-decalin core was successfully synthesized starting from (-)-quinic acid. acs.orgacs.org A critical step in this multi-step process was a highly stereoselective epoxidation reaction, which formed the anhydro- intermediate, thereby setting the stage for subsequent stereocontrolled transformations. acs.orgacs.org

Epoformin and Related Compounds: The enantioselective synthesis of the antibiotic and cytotoxic natural product (+)-epi-epoformin, a type of cyclohexenepoxide, has also been achieved using chemistry derived from quinic acid. researchgate.net These syntheses leverage the chiral framework of quinic acid to construct the core epoxide ring structure that is characteristic of this class of natural products. researchgate.netresearchgate.net

Gabosines: The gabosine family of natural products, which are keto-carbasugars with a range of pharmacological activities, represent another area of application. Syntheses of these compounds and their related anhydrogabosines often involve epoxyquinol intermediates, which are structurally analogous to this compound derivatives. nih.govresearchgate.net These epoxy intermediates are pivotal in constructing the polyhydroxylated cyclohexane (B81311) system central to the gabosine structure. researchgate.net

Table 1: Examples of Natural Products Synthesized via this compound Scaffolds

Natural Product Class Key Synthetic Feature
Branimycin Macrolactone Antibiotic Stereoselective epoxidation of a quinic acid-derived precursor to form the cis-decalin core. acs.orgacs.org
(+)-epi-Epoformin Cyclohexenepoxide Use of a quinic acid-derived chiral template to construct the core epoxide ring. researchgate.net

Applications in Asymmetric Synthesis

The application of this compound derivatives in asymmetric synthesis is intrinsically linked to their use as chiral building blocks. The fixed stereochemistry of the parent quinic acid is transferred through the epoxide intermediate to the final product. The stereoselective synthesis of the branimycin core highlights this principle effectively. acs.org The epoxidation of a cyclohexene (B86901) derivative of quinic acid proceeds with high diastereoselectivity, meaning the epoxide forms on a specific face of the ring. This facial selectivity, dictated by the existing stereocenters of the quinic acid framework, ensures that the subsequent nucleophilic attack on the epoxide occurs with a predictable stereochemical outcome, thereby controlling the absolute configuration of the newly formed stereocenters in the final complex molecule.

Development of Novel Chiral Reagents and Catalysts Derived from the Anhydro-quinic Acid Scaffold

While the this compound scaffold is a valuable chiral precursor and intermediate, its use as a platform for developing novel, standalone chiral reagents or catalysts is not widely documented in publicly available research. The focus has predominantly been on incorporating the scaffold itself into a final target molecule rather than modifying it to create a recyclable catalyst for other transformations.

Use as a Biochemical Probe in in vitro Enzymatic Mechanism Studies

This compound has proven to be an invaluable tool for studying the mechanism of a specific class of enzymes: type II dehydroquinases (DHQases). These enzymes are crucial in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, making them attractive targets for antimicrobial drug development.

The compound acts as a rationally designed transition state analogue or an irreversible inhibitor. nih.gov By binding tightly to the active site of the enzyme, it allows researchers to "trap" the enzyme-ligand complex. This complex can then be studied using techniques like X-ray crystallography to obtain a high-resolution "snapshot" of the active site.

These structural studies have provided profound insights into the enzyme's catalytic cycle. For instance, the crystal structure of type II DHQase from Streptomyces coelicolor complexed with this compound revealed the roles of key amino acid residues, such as a critical tyrosine residue that acts as the base for the initial proton abstraction step in the reaction. nih.gov It also provided evidence that the reaction proceeds through an enol intermediate. nih.gov Similar studies on the enzymes from Mycobacterium tuberculosis and Helicobacter pylori have further elucidated the binding interactions and the mechanism of inhibition, providing a structural basis for the design of more potent and specific inhibitors. nih.govnih.gov

Table 2: Use of this compound in Enzymatic Studies

PDB Entry ID Enzyme Source Organism Research Finding
1GU1 Type II Dehydroquinase Streptomyces coelicolor Revealed the role of key active site residues and provided a snapshot of the catalytic cycle, suggesting an enol intermediate. researchgate.netnih.govCurrent time information in Bangalore, IN.
1H0R Type II Dehydroquinase Mycobacterium tuberculosis Provided the crystal structure of the enzyme complexed with the anhydro-quinic acid inhibitor, aiding in the understanding of its mechanism. nih.gov

Q & A

Q. How can researchers validate computational models predicting the reactivity of this compound in biological systems?

  • Methodological Answer :
  • Docking Studies : Compare binding affinities (AutoDock Vina) with experimental IC₅₀ values from enzyme assays .
  • MD Simulations : Validate conformational stability (GROMACS) against NMR-derived structures .
  • Benchmarking : Use known inhibitors (e.g., quinic acid analogs) as positive controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.